molecular formula C8H4ClF3N2O B15203030 4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole

4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B15203030
M. Wt: 236.58 g/mol
InChI Key: WSUPLEINACZZOT-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The presence of both chlorine and trifluoromethoxy groups in its structure contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

The synthesis of 4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole typically involves several steps. One common method includes the reaction of 4-chloro-1H-benzimidazole with trifluoromethoxy-containing reagents under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The trifluoromethoxy group can undergo addition reactions with suitable electrophiles or nucleophiles.

Common reagents used in these reactions include sodium hydride, trichloroacetonitrile, and various organometallic compounds . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole exerts its effects involves interactions with specific molecular targets. The chlorine and trifluoromethoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H4ClF3N2O

Molecular Weight

236.58 g/mol

IUPAC Name

4-chloro-6-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H4ClF3N2O/c9-5-1-4(15-8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14)

InChI Key

WSUPLEINACZZOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Cl)OC(F)(F)F

Origin of Product

United States

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